Home > Products > Screening Compounds P5095 > 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide - 2098064-89-0

1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide

Catalog Number: EVT-1768638
CAS Number: 2098064-89-0
Molecular Formula: C10H9F2N5
Molecular Weight: 237.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound is a pyrazole derivative featuring a difluoromethyl group at the 3-position, a methyl group at the 1-position, and a carboxamide substituent at the 4-position with a pyridin-2-yl group attached to the amide nitrogen. The compound's crystal structure has been reported, revealing its molecular geometry and packing arrangement. []

N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound is structurally similar to the previously mentioned compound, 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide. It also features a difluoromethyl group at the 3-position, a methyl group at the 1-position, and a pyridin-2-yl group attached to the amide nitrogen. The key difference lies in the presence of a 4-bromobenzyl substituent on the amide nitrogen. The crystal structure of this compound has also been reported, providing insights into its molecular conformation and intermolecular interactions. []

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides

  • Compound Description: This refers to a series of compounds, not a specific molecule. This class of compounds is characterized by a difluoromethyl group at the 3-position of the pyrazole ring, a methyl group at the 1-position, and a carboxamide group at the 4-position. These compounds were synthesized and evaluated for their antifungal activity against various phytopathogenic fungi. []

3-(Difluoromethyl)-1-methyl-N-((3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound belongs to the 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide series. This compound demonstrated exceptional antifungal activity, particularly against Sclerotinia sclerotiorum, exceeding the efficacy of commercial fungicide bixafen. []

1-(3-Chloropyridin-2-yl)-5-difluoromethyl-1H-pyrazole-4-carboxamide derivatives

  • Compound Description: This series of compounds features a difluoromethyl group at the 5-position of the pyrazole ring and a 3-chloropyridin-2-yl group at the 1-position, with variations in the carboxamide substituent at the 4-position. These compounds were synthesized and tested for their fungicidal activity. []

References:[1] [2] [13] [16] [20]

Overview

1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. This compound features a unique difluoromethyl group and a pyridine moiety, which contribute to its biological activity. The structural formula is C11_{11}H10_{10}F2_2N4_4O, indicating a relatively high molecular complexity.

Source and Classification

This compound falls under the category of pyrazole derivatives, which are recognized for their diverse pharmacological activities. Pyrazoles are known to exhibit anti-inflammatory, antifungal, and antibacterial properties, making them significant in drug discovery and development. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug candidates.

Synthesis Analysis

Methods

The synthesis of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can be achieved through various methods. A common approach involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with pyridin-3-amine. The synthesis typically includes the following steps:

  1. Preparation of the Pyrazole Intermediate: Starting from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, this intermediate is reacted with pyridin-3-amine in the presence of triethylamine as a base to facilitate the formation of the desired product.
  2. Cyclization and Purification: The reaction mixture is subjected to purification via column chromatography to isolate the target compound.

Technical details regarding reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and reaction time are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide exhibits distinct features:

  • Molecular Formula: C11_{11}H10_{10}F2_2N4_4O
  • Crystallographic Data: The compound crystallizes in a monoclinic system with specific lattice parameters that define its three-dimensional arrangement .

Key structural characteristics include:

  • A pyrazole ring fused with a pyridine ring.
  • A difluoromethyl substituent that enhances its reactivity.

Data such as bond lengths and angles are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of pyrazole derivatives:

  1. Nucleophilic Substitution: The difluoromethyl group can undergo nucleophilic attack under certain conditions, leading to substitutions that modify biological activity.
  2. Condensation Reactions: The carboximidamide functional group allows for further reactions, potentially leading to more complex derivatives suitable for medicinal chemistry.

Technical details regarding these reactions often involve specific catalysts and conditions to enhance yields while minimizing by-products .

Mechanism of Action

The mechanism of action for 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is primarily attributed to its interaction with biological targets at the molecular level. It may act by inhibiting specific enzymes or receptors involved in disease processes:

  • Target Interaction: The difluoromethyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.

Data from pharmacological studies indicate that derivatives of this compound exhibit significant activity against various pathogens, supporting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide include:

  • Melting Point: Specific melting point data is often determined through experimental methods.
  • Solubility: Solubility in organic solvents such as dichloromethane or methanol is typical for compounds with similar structures.

Chemical Properties

Chemical properties include reactivity patterns typical of pyrazoles:

  • Stability: The presence of the difluoromethyl group contributes to enhanced stability against hydrolysis.

Relevant analyses such as spectral data (NMR, IR) provide insights into functional groups and molecular interactions.

Applications

1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide has several scientific applications:

  • Pharmaceutical Development: Its potential as an antimicrobial or antifungal agent makes it a candidate for further development in drug formulation.
  • Agricultural Chemistry: Derivatives may serve as effective pesticides due to their biological activity against plant pathogens.

Research continues to explore new applications within medicinal chemistry, emphasizing the importance of this compound in developing novel therapeutic agents .

Introduction to Heterocyclic Frameworks in Medicinal Chemistry

Heterocyclic compounds constitute the structural backbone of modern medicinal chemistry, with nitrogen-containing rings exhibiting unparalleled therapeutic versatility. Pyrazole, a five-membered diazole ring, and pyridine, a six-membered nitrogen heterocycle, represent privileged scaffolds in drug discovery due to their favorable pharmacokinetic profiles and diverse biological activities. The molecular hybridization of these rings—exemplified by 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide—creates multifunctional architectures capable of targeted interactions with biological macromolecules. Such hybrids leverage the complementary properties of both ring systems: the pyrazole nucleus offers metabolic stability and hydrogen bonding capacity, while the pyridine ring enhances solubility and facilitates π-stacking interactions with protein residues. This synergy is critical for developing advanced therapeutics with optimized target engagement and reduced off-target effects [7] [9].

Role of Pyrazole-Carboximidamide Derivatives in Drug Discovery

Pyrazole-carboximidamide derivatives represent an emerging class of bioactive molecules characterized by their enhanced hydrogen bonding potential. The carboximidamide group (-C(=NH)NH₂) acts as a versatile pharmacophore, serving as:

  • A hydrogen bond donor/acceptor pair capable of forming bidirectional interactions with biological targets
  • A cationic guanidine mimetic under physiological conditions (pKa ~10–12)
  • A conformational constraint that directs molecular recognition

Recent studies highlight their significance in antimicrobial and anticancer applications. Hammad et al. demonstrated that phenylpyrazole hydrazinecarboximidamides reduced MRSA biofilm formation by 50–74% at sub-MIC concentrations—significantly outperforming vancomycin (18% inhibition). The carboximidamide moiety was critical for disrupting bacterial adhesion proteins through electrostatic interactions [3]. Similarly, Ibrahim et al. reported bis-thiazolyl pyrazole carboximidamides with dose-dependent biofilm inhibition superior to standard therapies, attributed to the group’s ability to chelate metal ions essential for microbial virulence [3].

Table 1: Bioactive Pyrazole-Carboximidamide Derivatives

CompoundBiological ActivityKey Structural Feature
Hydrazinecarboximidamide 9574% MRSA biofilm inhibition at 0.5 MICPhenylpyrazole-carboximidamide
Bis-thiazolyl pyrazole 10177% MRSA biofilm inhibition at 0.5 MICCarboximidamide-thiazole hybrid
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamideUnder investigation for antimicrobial/anticancer applicationsPyridine-pyrazole-carboximidamide triad

Structural Significance of Difluoromethyl and Pyridinyl Substituents

The difluoromethyl group (-CF₂H) and pyridin-3-yl ring confer distinct physicochemical advantages to the pyrazole core:

Difluoromethyl effects:

  • Metabolic resistance: The C-F bond’s high strength (485 kJ/mol) impedes oxidative cleavage by cytochrome P450 enzymes
  • Polar hydrophobicity: Combines moderate lipophilicity (π = 0.68) with enhanced solubility relative to alkyl chains
  • Hydrogen bonding: The CHF₂ proton acts as a weak H-bond donor (σₘ = 0.33) for selective target interactions [1] [6]

Pyridin-3-yl properties:

  • Directional binding: The nitrogen position allows bidentate coordination with metalloenzymes
  • Solubility enhancement: Higher aqueous solubility (LogS = -2.1) than phenyl analogs (LogS = -3.4)
  • π-Stacking capability: Planar aromatic system facilitates charge-transfer interactions with protein aromatics [4] [8]

Comparative molecular field analysis (CoMFA) reveals that the meta-pyridine substitution in 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide optimizes steric and electrostatic complementarity with bacterial biofilm regulatory proteins. The 3-position minimizes steric clashes while aligning the ring nitrogen for salt bridge formation with aspartate residues—a feature absent in 2- and 4-isomers [6].

Pharmacological Rationale for Pyrazole-Pyridine Hybrid Architectures

Pyrazole-pyridine hybrids exploit orthogonal pharmacological mechanisms:

Synergistic targeting:

  • Pyrazole derivatives disrupt membrane integrity and inhibit biofilm matrix proteins
  • Pyridine components interfere with NAD⁺-dependent metabolic pathways in microbes

Pharmacokinetic optimization:

  • Balanced LogP (1.0–1.5) ensures membrane permeability while retaining aqueous solubility
  • Hydrogen bond acceptor/donor ratios (5/2) comply with Lipinski’s rules for oral bioavailability

Table 2: Molecular Properties of Pyrazole-Pyridine Hybrids

Property1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamideCarbaldehyde Analogue
Molecular weight237.21 g/mol223.18 g/mol
Hydrogen bond donors2 (NH₂)0
Hydrogen bond acceptors5 (3N, 2NH₂)4 (3N, 1O)
Calculated LogP (XLogP3)1.00.9
Polar surface area78.2 Ų57.6 Ų

The carboximidamide group’s hydrogen bonding capacity (78.2 Ų PSA) enhances target residence time relative to carbaldehyde analogs (57.6 Ų PSA). This translates to prolonged pharmacological effects despite potentially reduced membrane diffusion rates. Additionally, the pyridin-3-yl orientation permits vector-specific interactions with ATP-binding pockets in kinase targets, positioning this hybrid architecture as a versatile scaffold for infectious disease and oncology applications [6] [10].

Properties

CAS Number

2098064-89-0

Product Name

1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide

IUPAC Name

2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carboximidamide

Molecular Formula

C10H9F2N5

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C10H9F2N5/c11-10(12)17-8(9(13)14)4-7(16-17)6-2-1-3-15-5-6/h1-5,10H,(H3,13,14)

InChI Key

CCTNYPLHZFHGOX-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C(=N)N)C(F)F

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C(=N)N)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.